molecular formula C24H19F4N5O2 B2687919 VU6015929

VU6015929

Cat. No.: B2687919
M. Wt: 485.4 g/mol
InChI Key: IZKVIUJIUTXIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU6015929 is a potent and selective inhibitor of discoidin domain receptor 1 and discoidin domain receptor 2. These receptors are part of the receptor tyrosine kinase family, which play crucial roles in cellular processes such as proliferation, differentiation, and survival. This compound has shown significant potential in blocking collagen-induced activation of discoidin domain receptor 1 and the production of collagen type IV, making it a promising candidate for antifibrotic therapy .

Scientific Research Applications

VU6015929 has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of VU6015929 are the discoidin domain receptors 1 and 2 (DDR1/2) . These receptors are protein tyrosine kinases that play a crucial role in many cellular functions, such as cell adhesion, migration, survival, and collagen production .

Mode of Action

This compound interacts with its targets, DDR1/2, by inhibiting their activity . It is a potent and selective inhibitor of these receptors, with IC50 values of 4.67 nM and 7.39 nM for DDR1 and DDR2, respectively . This interaction results in the blocking of collagen-induced DDR1 activation and collagen-IV production .

Biochemical Pathways

The inhibition of DDR1/2 by this compound affects the collagen-induced activation pathway . This pathway is crucial for collagen production, and its inhibition leads to a decrease in collagen-IV production . The downstream effects of this inhibition are still under investigation, but it is suggested that it could pave the way for new and more effective therapeutic options in anti-fibrotic treatment .

Pharmacokinetics

This compound has good in vitro and in vivo pharmacokinetics . It displays a good in vitro:in vivo correlation (IVIC), with moderate in vivo clearance (CL p = 34.2 mL/min/kg), an 3 hour half-life, moderate volume of distribution at steady state (V ss = 4.3 L/kg) and 12.5% oral bioavailability with a rapid T max (0.75 hr) . These properties impact the bioavailability of this compound, making it a potent and orally active compound .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of collagen I-induced DDR1 phosphorylation in a dose-dependent manner . It also significantly inhibits collagen IV production . These effects suggest that this compound could be a promising candidate for the development of new antifibrotic therapies .

Biochemical Analysis

Biochemical Properties

VU6015929 interacts with the discoidin domain receptors DDR1 and DDR2, inhibiting their activity. It potently blocks collagen-induced DDR1 activation and collagen-IV production .

Cellular Effects

This compound has significant effects on cellular processes. It inhibits collagen I-induced DDR1 phosphorylation in a dose-dependent manner . This inhibition can significantly reduce collagen IV production, impacting cell function .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to DDR1 and DDR2, inhibiting their activity. This inhibition blocks collagen-induced DDR1 activation and reduces collagen-IV production .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows a good in vitro:in vivo correlation (IVIC), with moderate in vivo clearance, an 3 hour half-life, and 12.5% oral bioavailability with a rapid T max (0.75 hr) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU6015929 involves multiple steps, starting with commercially available reagents. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification using techniques such as column chromatography and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

VU6015929 primarily undergoes substitution reactions due to the presence of reactive functional groups such as fluorine and trifluoromethoxy. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amide derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high selectivity and potency in inhibiting discoidin domain receptor 1 and discoidin domain receptor 2. It also exhibits low cytotoxicity and favorable pharmacokinetic profiles, making it a superior candidate for antifibrotic therapy compared to other similar compounds .

Properties

IUPAC Name

4-fluoro-3-[[5-(1-methylpyrazol-3-yl)pyridin-3-yl]methylamino]-N-[3-(trifluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F4N5O2/c1-33-8-7-21(32-33)17-9-15(12-29-14-17)13-30-22-10-16(5-6-20(22)25)23(34)31-18-3-2-4-19(11-18)35-24(26,27)28/h2-12,14,30H,13H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKVIUJIUTXIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CN=CC(=C2)CNC3=C(C=CC(=C3)C(=O)NC4=CC(=CC=C4)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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